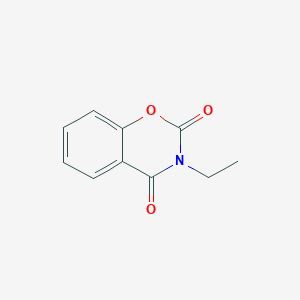

3-Ethyl-2h-1,3-benzoxazine-2,4(3h)-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

2038-01-9 |

|---|---|

Molecular Formula |

C10H9NO3 |

Molecular Weight |

191.18 g/mol |

IUPAC Name |

3-ethyl-1,3-benzoxazine-2,4-dione |

InChI |

InChI=1S/C10H9NO3/c1-2-11-9(12)7-5-3-4-6-8(7)14-10(11)13/h3-6H,2H2,1H3 |

InChI Key |

NQWCQSBMFZDDIJ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=O)C2=CC=CC=C2OC1=O |

Origin of Product |

United States |

Structural Significance Within the 1,3 Benzoxazine 2,4 3h Dione Chemical Class

The foundational structure of this chemical class is the 1,3-benzoxazine ring system, which consists of a benzene (B151609) ring fused to an oxazine (B8389632) ring containing oxygen and nitrogen atoms at the 1- and 3-positions, respectively. icm.edu.plresearchgate.net The "-2,4(3H)-dione" suffix indicates the presence of two carbonyl groups at the 2 and 4 positions of the oxazine ring.

The parent compound of this series is 2H-1,3-benzoxazine-2,4(3H)-dione, also known by the common name carsalam. biosynth.comguidechem.com The synthesis of this core structure can be achieved through various methods, a common one being the reaction of salicylamide (B354443) with ethyl chlorocarbonate in the presence of pyridine (B92270). researchgate.net

The defining feature of the title compound, 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione, is the presence of an ethyl group (-CH₂CH₃) at the 3-position, which is the nitrogen atom of the heterocyclic ring. This substitution significantly influences the molecule's physicochemical properties, such as its polarity, solubility, and steric profile, when compared to the unsubstituted parent compound or analogues with different substituents. The preparation of this compound, along with other 3-substituted derivatives, was described in a 1965 study by Crum and Franks. researchgate.net This seminal work also reported its infrared and ultraviolet spectral data, providing foundational characterization of the molecule. researchgate.net

The nature of the substituent at the 3-position is a critical determinant of the biological activity and chemical reactivity of the entire molecule. Researchers have synthesized a wide array of analogues with various alkyl, aryl, and other functional groups at this position to explore structure-activity relationships. researchgate.netnih.gov

Physicochemical Properties of 2H-1,3-benzoxazine-2,4(3H)-dione (Carsalam)

| Property | Value |

| Molecular Formula | C₈H₅NO₃ |

| Molecular Weight | 163.13 g/mol |

| Melting Point | 229-230 °C |

| Appearance | Off-white to light brown crystalline powder |

| XLogP3 | 1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

This data is for the parent compound, providing a baseline for understanding the properties of its derivatives. guidechem.comechemi.com

Scope and Relevance of Academic Investigation Pertaining to 3 Ethyl 2h 1,3 Benzoxazine 2,4 3h Dione and Its Analogues

Foundational Synthetic Approaches for the 2H-1,3-Benzoxazine-2,4(3H)-dione Core

The construction of the fundamental 2H-1,3-benzoxazine-2,4(3H)-dione skeleton can be achieved through several classical and modern synthetic routes. These methods primarily involve the cyclization of ortho-substituted benzene (B151609) precursors.

Condensation Reactions Utilizing Salicylamide (B354443) Precursors

One of the most established methods for the synthesis of the 2H-1,3-benzoxazine-2,4(3H)-dione core involves the condensation of salicylamide with a suitable carbonyl source. A common and effective approach is the reaction of salicylamide with ethyl chlorocarbonate in the presence of a base.

A well-documented procedure involves dissolving salicylamide in anhydrous pyridine (B92270) at 0°C, followed by the slow addition of ethyl chlorocarbonate. The reaction mixture is then refluxed, leading to the formation of 2H-1,3-benzoxazine-2,4(3H)-dione in high yield after purification. chemicalbook.com This method is advantageous due to its relatively simple procedure and good product yield.

| Reactants | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Salicylamide | Ethyl chlorocarbonate, Anhydrous pyridine | 0°C to reflux, 5 hours | 83% | chemicalbook.com |

Cyclization via Schiff Bases and Phosgene (B1210022) Equivalents

The cyclization of Schiff bases derived from salicylaldehyde (B1680747) or related precursors represents another synthetic avenue. While the direct use of highly toxic phosgene has been historically reported, modern synthetic chemistry favors the use of safer phosgene equivalents like triphosgene (B27547) (bis(trichloromethyl) carbonate).

Triphosgene has been successfully employed in the synthesis of various heterocyclic compounds, such as oxazolidinones and cyclic ureas, through intramolecular cyclization reactions. nih.gov This reagent can effectively act as a carbonyl source to facilitate the ring closure of precursors containing suitably positioned nucleophilic groups. For instance, a Schiff base derived from an o-aminophenol could theoretically undergo cyclization upon treatment with triphosgene to yield the desired benzoxazinedione core. This approach offers a safer alternative to traditional phosgene-based methods.

Heterocyclic Ring Formation from 2-Hydroxybenzonitrile (B42573) and Isocyanates

An alternative strategy for constructing the 2H-1,3-benzoxazine-2,4(3H)-dione ring involves the reaction of 2-hydroxybenzonitrile with isocyanates. This method proceeds via an initial O-acylation of the hydroxyl group of 2-hydroxybenzonitrile by the isocyanate, followed by an intramolecular cyclization.

The reaction is typically catalyzed by a base, such as triethylamine, which facilitates the nucleophilic attack of the nitrile nitrogen onto the carbonyl carbon of the intermediate, leading to the formation of the heterocyclic ring. researchgate.net This method is particularly useful for accessing N-substituted derivatives directly, where the substituent is introduced via the isocyanate reactant.

Targeted N-Alkylation and N-Derivatization Strategies for this compound

The introduction of substituents at the N3 position of the 2H-1,3-benzoxazine-2,4(3H)-dione ring is crucial for modifying the compound's properties. N-alkylation and other derivatization strategies are employed to achieve this.

Introduction of the Ethyl Moiety at the N3 Position

The synthesis of this compound is typically achieved through the N-alkylation of the parent 2H-1,3-benzoxazine-2,4(3H)-dione. This reaction involves the deprotonation of the nitrogen atom at the 3-position, followed by nucleophilic attack on an ethylating agent.

A common method involves the use of a base, such as sodium ethoxide, to generate the corresponding sodium salt of the benzoxazinedione. researchgate.net This anionic intermediate then readily reacts with an ethyl halide, such as ethyl iodide or ethyl bromide, to yield the desired 3-ethyl derivative. researchgate.net Furthermore, solvent-free N-alkylation methods using phase transfer catalysts have been developed, offering an efficient and environmentally friendly alternative. researchgate.net

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 2H-1,3-benzoxazine-2,4(3H)-dione | 1. Sodium ethoxide 2. Ethyl halide | This compound | researchgate.net |

Exploration of Substituent Effects on Synthesis Efficiency and Regioselectivity

The efficiency and regioselectivity of N-alkylation reactions can be significantly influenced by the presence of substituents on the aromatic ring of the 2H-1,3-benzoxazine-2,4(3H)-dione core. While specific studies on this particular heterocyclic system are limited, valuable insights can be drawn from analogous systems.

In the N-alkylation of the 1H-indazole scaffold, a related nitrogen-containing heterocycle, both steric and electronic effects of substituents have been shown to play a crucial role in determining the regioselectivity of the reaction (i.e., alkylation at N1 versus N2). beilstein-journals.org For instance, the presence of electron-withdrawing groups such as nitro (NO₂) or methoxycarbonyl (CO₂Me) at the C7 position of the indazole ring led to excellent regioselectivity for alkylation at the N2 position. beilstein-journals.org This suggests that electron-withdrawing substituents on the benzoxazinedione ring could similarly influence the nucleophilicity of the N3 nitrogen and potentially direct the alkylation.

Furthermore, in the synthesis of 2,3-disubstituted 3,4-dihydro-2H-1,3-benzoxazines, it was observed that reactions involving N-alkyl substituted aminomethylphenols resulted in higher yields compared to those with N-aryl substituted counterparts. semanticscholar.org This was attributed to the lower nucleophilicity of the nitrogen atom in the N-aryl derivatives due to the conjugation of the nitrogen lone pair with the aryl ring. semanticscholar.org This principle can be extrapolated to the N-alkylation of the benzoxazinedione ring, where electron-donating substituents on the aromatic ring would be expected to increase the nucleophilicity of the N3 nitrogen and thus enhance the efficiency of the alkylation reaction. Conversely, electron-withdrawing groups might decrease the reaction rate.

Spectroscopic Characterization and Structural Elucidation of 3 Ethyl 2h 1,3 Benzoxazine 2,4 3h Dione

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. One-dimensional (¹H and ¹³C NMR) and two-dimensional techniques provide unambiguous evidence for the connectivity and spatial relationships of atoms within the 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione structure.

The ¹H NMR spectrum provides information on the number of different types of protons and their electronic environments. The ethyl group attached to the nitrogen atom is expected to show a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. The aromatic protons on the benzene (B151609) ring will appear as a complex multiplet in the downfield region.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The two carbonyl carbons (C=O) of the dione (B5365651) structure are highly deshielded and appear at the far downfield end of the spectrum. The carbons of the ethyl group and the aromatic ring appear in their characteristic regions. Substituent effects on ¹³C NMR chemical shifts have proven particularly useful in the structural analysis of benzoxazine (B1645224) derivatives. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Note: Data is representative and based on analysis of similar substituted 1,3-benzoxazine structures.

| Atom Type | Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Aromatic C-H | C5-H to C8-H | 7.0 - 8.2 (multiplet) | 115 - 140 |

| Carbonyl Carbon | C2, C4 | - | ~160-170 |

| Ethyl Methylene (N-CH₂) | - | ~3.9 (quartet) | ~35 |

| Ethyl Methyl (CH₃) | - | ~1.3 (triplet) | ~13 |

| Aromatic Quaternary Carbon | C4a, C8a | - | ~110, ~150 |

To definitively assign these signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks. It would show a clear correlation between the methyl triplet and the methylene quartet of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. It would be used to assign the ¹³C signals for the ethyl group's CH₂ and CH₃, as well as the aromatic C-H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. Crucially, it would show a correlation from the N-CH₂ protons to the two carbonyl carbons (C2 and C4), confirming the attachment of the ethyl group to the nitrogen atom within the heterocyclic dione ring.

Infrared (IR) Spectroscopy for Carbonyl and Heterocyclic Ring Vibrations

Infrared (IR) spectroscopy is a powerful tool for identifying specific functional groups within a molecule by detecting their characteristic vibrational frequencies. For this compound, the most prominent features in the IR spectrum are the absorptions from the two carbonyl groups and vibrations associated with the heterocyclic ring.

The two carbonyl groups, being part of an imide-like structure, are expected to exhibit strong absorption bands in the region of 1700-1800 cm⁻¹. Often, two distinct bands are observed for cyclic imides, corresponding to symmetric and asymmetric stretching vibrations. The heterocyclic part of the molecule displays characteristic stretching vibrations for the C-O-C and C-N-C bonds. researchgate.net Aromatic C-H and C=C stretching vibrations will also be present.

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (Ethyl) | 2850 - 2980 | Medium |

| C=O Stretch (Asymmetric) | ~1770 | Strong |

| C=O Stretch (Symmetric) | ~1710 | Strong |

| Aromatic C=C Stretch | 1500 - 1600 | Medium-Strong |

| C-N Stretch | 1300 - 1380 | Medium-Strong |

| C-O-C Stretch | 1200 - 1250 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides two critical pieces of information: the molecular weight of the compound and insight into its structure through the analysis of its fragmentation pattern. For this compound (C₁₀H₉NO₃), the molecular weight is 191.18 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 191.

The fragmentation of the molecular ion provides a structural fingerprint. Common fragmentation pathways for related heterocyclic systems involve the cleavage of side chains and the decomposition of the ring system. sapub.orgraco.cat The most likely initial fragmentations would involve the loss of the ethyl group or parts of it.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 191 | [C₁₀H₉NO₃]⁺ | Molecular Ion (M⁺) |

| 163 | [M - CO]⁺ or [M - C₂H₄]⁺ | Loss of carbon monoxide or ethene |

| 162 | [M - C₂H₅]⁺ | Loss of ethyl radical |

| 119 | [C₇H₅O₂]⁺ | Loss of ethyl isocyanate (C₂H₅NCO) |

Application of Spectroscopic Data in Conformational Analysis of 1,3-Benzoxazine Rings

Beyond simple structural confirmation, spectroscopic data, particularly from NMR, can be used to investigate the three-dimensional shape, or conformation, of the heterocyclic ring. For 1,3-benzoxazine systems, the six-membered oxazine (B8389632) ring is not planar. X-ray crystallographic studies on similar compounds have revealed that the ring preferentially adopts a distorted semi-chair or half-chair conformation. rsc.orgnih.gov

NMR data can provide evidence for these conformations in solution. rsc.org

Coupling Constants (J-values): The magnitude of the coupling constant between protons on adjacent carbons is dependent on the dihedral angle between them. By analyzing these values, the geometry of the ring can be inferred.

The combination of these advanced spectroscopic methods provides a complete and unambiguous picture of the molecular structure and conformational preferences of this compound, which is essential for understanding its chemical properties and potential applications.

Computational and Theoretical Studies on 3 Ethyl 2h 1,3 Benzoxazine 2,4 3h Dione Systems

Electronic Structure and Molecular Conformation Analysis

The spatial arrangement of atoms and the distribution of electrons are fundamental to a molecule's chemical properties. Computational analysis allows for a detailed exploration of these characteristics for 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione.

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules. chemrxiv.orgdigitellinc.comchemrxiv.org It offers a balance of computational cost and accuracy, making it suitable for medium-sized organic molecules. For this compound, DFT calculations are employed to determine its optimized geometry, electronic properties, and spectroscopic features.

DFT calculations can predict key structural parameters in the ground state. These calculations involve optimizing the molecule's geometry to find the lowest energy arrangement of its atoms. For instance, a DFT study using a common functional like B3LYP with a 6-31G(d,p) basis set would provide precise values for bond lengths, bond angles, and dihedral angles. researchgate.net Furthermore, these calculations yield insights into electronic properties such as the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting reactivity. researchgate.net

Below is a representative table of theoretical ground state properties for this compound that would be obtained from a typical DFT calculation.

| Property | Calculated Value | Description |

|---|---|---|

| Total Energy | -648.7 Hartree | The total electronic energy of the optimized molecule in its ground state. |

| HOMO Energy | -7.2 eV | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |

| LUMO Energy | -1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | Indicates electronic stability and resistance to excitation. |

| Dipole Moment | 2.5 Debye | A measure of the overall polarity of the molecule. |

The 1,3-benzoxazine ring system is not planar and can adopt several conformations. The two most basic conformations are the semi-chair and semi-boat forms. researchgate.net The energetic favorability of these conformers, along with the rotational possibilities of substituents, defines the molecule's conformational energy landscape. Computational studies, particularly those employing DFT, are essential for mapping this landscape. nih.govresearchgate.net

For this compound, the conformational analysis would focus on two main aspects: the puckering of the oxazine (B8389632) ring and the orientation of the N-ethyl group. The ethyl group can rotate around the N-C bond, leading to different spatial arrangements (rotamers). Each of these rotamers can exist in combination with the ring's semi-chair or semi-boat puckering. By systematically calculating the energy of each possible conformation, a potential energy surface can be constructed to identify the global minimum (the most stable conformer) and the energy barriers to interconversion. Detailed NMR structural analyses combined with DFT modeling have been successfully used to determine the relative stability and geometries of complex benzoxazine (B1645224) derivatives. nih.govresearchgate.netsemanticscholar.org

The following table illustrates a hypothetical energy landscape for this compound, showing the relative stabilities of different conformations.

| Conformation | Ring Pucker | Ethyl Group Orientation | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 (Global Minimum) | Semi-Chair | Anti-periplanar | 0.00 |

| 2 | Semi-Chair | Synclinal | +1.25 |

| 3 | Semi-Boat | Anti-periplanar | +3.50 |

| 4 | Semi-Boat | Synclinal | +4.80 |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a vital tool for investigating the step-by-step pathways of chemical reactions. It allows for the characterization of transient species like transition states, which are often impossible to observe experimentally.

For benzoxazine derivatives, a key reaction is the thermally induced ring-opening polymerization. doi.orgacs.org Computational methods can model this process to predict the most likely reaction pathway. nih.govwhiterose.ac.uk The process involves locating the transition state (TS) structure for the ring-opening step. A TS is a first-order saddle point on the potential energy surface, representing the maximum energy barrier along the reaction coordinate.

For this compound, a computational study of a reaction, such as hydrolysis or ring-opening, would involve scanning the potential energy surface along the bond-breaking coordinate (e.g., the C-O bond in the oxazine ring). Once an approximate TS is found, its geometry is optimized. A true transition state is confirmed by a vibrational frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. rsc.org The energy difference between the reactant and the transition state gives the activation energy (Ea), a critical parameter for determining reaction kinetics.

The nature of the substituent at the N-3 position significantly influences the reactivity of the benzoxazine ring. The ethyl group in this compound is an electron-donating group (EDG) through induction. Computational models can precisely quantify the impact of this substituent.

Studies on other benzoxazine systems have shown that the electronic properties of substituents can alter the polymerization temperature and even the reaction mechanism. doi.org By comparing a series of N-substituted analogs (e.g., N-H, N-methyl, N-ethyl, N-phenyl) computationally, a clear trend can be established. The model would calculate how the ethyl group affects the stability of the ground state and the key transition state. An EDG like the ethyl group would be expected to stabilize a positively charged intermediate or transition state, potentially lowering the activation energy for a cationic ring-opening process compared to an unsubstituted analog. doi.org The Hammett equation is often used to correlate the electronic effects of substituents with reaction rates, and computational data can provide the necessary parameters for such an analysis. researchgate.net Steric effects from the ethyl group can also be modeled to see if they hinder or facilitate the approach of reactants or catalysts. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and In Silico Approaches to Chemical Behavior

Quantitative Structure-Activity Relationship (QSAR) models are statistical in silico tools that correlate the chemical structure of compounds with a specific activity, such as biological potency or chemical reactivity. nih.govchemijournal.com These models are built on the principle that the structure of a molecule dictates its properties. For a series of related benzoxazine-2,4-dione derivatives, a QSAR model could be developed to predict their anti-inflammatory or antimicrobial activities. researchgate.net

The first step in a QSAR study is to calculate a set of molecular descriptors for each compound in the series. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. For this compound, these descriptors can be readily calculated from its 2D or 3D structure.

The table below lists some common molecular descriptors calculated for this compound.

| Descriptor | Value | Significance |

|---|---|---|

| Molecular Weight | 191.18 g/mol | Relates to the size of the molecule. |

| LogP (octanol-water partition coefficient) | 1.45 | Measures lipophilicity, affecting membrane permeability. |

| Topological Polar Surface Area (TPSA) | 55.4 Ų | Estimates the polar surface area, influencing transport properties. echemi.comguidechem.com |

| Hydrogen Bond Donors | 0 | Number of potential hydrogen bond donating groups. |

| Hydrogen Bond Acceptors | 3 | Number of potential hydrogen bond accepting groups. echemi.comguidechem.com |

| Number of Rotatable Bonds | 1 | Indicates molecular flexibility. |

Once descriptors are calculated for a series of compounds with known activities, statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to build an equation that relates the descriptors to the activity. This equation forms the QSAR model, which can then be used to predict the activity of new, untested compounds like other 3-substituted-2H-1,3-benzoxazine-2,4(3H)-dione derivatives. In silico studies, including molecular docking, can further explore how these molecules interact with biological targets like enzymes or receptors. nih.govresearchgate.net

Correlation Analysis in Chemical Property Prediction

Correlation analysis, particularly through the development of Quantitative Structure-Activity Relationship (QSAR) models, is a cornerstone of computational chemistry for predicting the biological activity or chemical properties of compounds based on their molecular structures. While specific QSAR studies on this compound are not extensively documented in publicly available literature, research on analogous benzoxazinone (B8607429) structures provides a framework for how such analyses are conducted.

QSAR models establish a mathematical relationship between a set of molecular descriptors and an observed property. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices), among others.

For instance, in a study on a series of 5-(substituted benzaldehyde) thiazolidine-2,4-dione derivatives, which share some structural similarities with the benzoxazine-2,4-dione core, a 2D-QSAR model was developed to predict their antimicrobial activity against Staphylococcus aureus. jmaterenvironsci.com The model was built using multiple linear regression (MLR) and principal component analysis (PCA) to select the most relevant molecular descriptors. The resulting QSAR equation demonstrated a strong correlation between the selected descriptors and the experimental antimicrobial activity, highlighting the predictive power of such models. jmaterenvironsci.com

A typical QSAR study involves the following steps:

Data Set Selection: A series of compounds with known activities or properties is compiled.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the series.

Model Development: Statistical methods like MLR, partial least squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the activity.

Model Validation: The predictive ability of the model is rigorously tested using internal and external validation techniques.

The insights gained from such correlation analyses are invaluable for understanding which structural features are crucial for a desired property, thereby guiding the synthesis of new, potentially more potent or selective, derivatives of this compound.

| Statistical Parameter | Value | Description |

|---|---|---|

| R | 0.981 | Correlation coefficient, indicating a strong linear relationship. |

| R² | 0.963 | Coefficient of determination, showing the proportion of variance in the dependent variable that is predictable from the independent variables. |

| R²adj | 0.953 | Adjusted R², which accounts for the number of predictors in the model. |

| F-test | 5.97×10⁻⁸ | Indicates the statistical significance of the regression model. |

| R²cv | 0.997 | Cross-validated R², a measure of the model's predictive ability. |

Application of Artificial Neural Networks in Chemical System Modeling

Artificial Neural Networks (ANNs) are a class of machine learning algorithms inspired by the structure and function of the human brain. nih.gov They are particularly well-suited for modeling complex, non-linear relationships between input and output data, which are common in chemical systems. While specific applications of ANNs for modeling the properties of this compound were not identified in the available literature, the general methodology is widely applied in pharmaceutical and chemical research. nih.govnih.gov

An ANN consists of interconnected nodes, or "neurons," organized in layers: an input layer, one or more hidden layers, and an output layer. nih.gov The input layer receives the molecular descriptors of the compounds, similar to those used in QSAR. These inputs are then processed through the hidden layers, where each neuron applies a mathematical function to its inputs. The output layer then produces the predicted property or activity.

The process of using an ANN in chemical modeling typically involves:

Network Architecture Design: The number of hidden layers and the number of neurons in each layer are defined. A common architecture is a three-layer back-propagation network. nih.gov

Training: The network is "trained" using a dataset of compounds with known properties. During training, the weights of the connections between neurons are adjusted to minimize the difference between the network's predictions and the actual experimental values.

Validation and Testing: The trained network is then validated with a separate set of data to assess its predictive accuracy.

ANNs can be powerful tools for predicting a wide range of chemical properties, such as solubility, toxicity, and biological activity. For example, ANNs have been successfully used to model the adsorption of chemical compounds, demonstrating a high degree of correlation between predicted and experimental data. nih.gov Given their ability to capture intricate patterns in data, ANNs hold significant potential for modeling the behavior of this compound and its derivatives, should a suitable dataset become available.

Molecular Docking and Ligand-Binding Pocket Analysis in Theoretical Studies

In a molecular docking simulation, the ligand is placed in the binding site of the receptor, and its conformational flexibility is explored to find the binding mode with the lowest energy, which is assumed to be the most stable and representative of the experimental binding mode. The analysis of the docked pose reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the binding pocket.

For example, a study on 3-benzyl-1,3-benzoxazine-2,4-dione analogues as allosteric inhibitors of mitogen-activated kinase kinase (MEK) used molecular dynamic simulations to predict the binding mode. nih.gov The study revealed that these compounds occupy an allosteric pocket of the enzyme, and their binding is stabilized by key interactions with specific amino acid residues. nih.gov

Another study involving new 2,3-substituted benzo researchgate.netoxazin-4-one derivatives investigated their binding affinity to bacterial proteins using molecular docking. The results showed that the compounds inhabited different domains of the binding pockets with favorable docking scores, suggesting their potential as antibacterial agents.

The key steps in a molecular docking and ligand-binding pocket analysis include:

Preparation of the Receptor and Ligand: Three-dimensional structures of the protein and the ligand are prepared, which may involve adding hydrogen atoms, assigning partial charges, and defining rotatable bonds.

Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the binding site.

Scoring and Analysis: The resulting poses are ranked based on a scoring function that estimates the binding affinity. The best-ranked poses are then analyzed to identify key interactions with the receptor.

These theoretical studies are instrumental in rationalizing the structure-activity relationships of 3-substituted-1,3-benzoxazine-2,4-diones and guiding the design of new derivatives with improved affinity and selectivity for a specific biological target.

| Compound Analogue | Docking Score (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Analogue A | -8.5 | Tyr100, Ser102, Gly121 | Hydrogen bond, Hydrophobic |

| Analogue B | -9.2 | Phe103, Leu120, Val122 | Hydrophobic, van der Waals |

| Analogue C | -7.8 | Asp101, Asn125 | Hydrogen bond, Electrostatic |

Synthetic Applications and Research Utility of 3 Ethyl 2h 1,3 Benzoxazine 2,4 3h Dione and Its Analogues

Role as Synthetic Intermediates in Complex Molecule Synthesis

The unique structure of 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione and related compounds makes them valuable intermediates in the construction of more complex molecules. The stable yet reactive nature of the benzoxazine (B1645224) dione (B5365651) ring system allows it to serve as a reliable building block in multi-step syntheses.

Precursors for Diverse Heterocyclic Ring Systems

The 2H-1,3-benzoxazine-2,4(3H)-dione framework is a key starting material for creating a variety of other heterocyclic compounds. researchgate.net Research has demonstrated the preparation of numerous derivatives substituted at the 3-position, including ethyl, benzyl, phenyl, and other functional groups. researchgate.net This molecular design flexibility establishes the benzoxazine dione skeleton as a "privileged structure" in medicinal chemistry and a versatile synthon for organic synthesis. nih.govresearchgate.net These precursors can be used in reactions that modify or open the oxazine (B8389632) ring, leading to the formation of new, highly substituted heterocyclic systems. researchgate.net The ability to generate libraries of compounds from a common heterocyclic precursor is a powerful strategy in the discovery of new bioactive molecules.

A variety of 3-substituted derivatives of 2H-1,3-benzoxazine-2,4(3H)-dione have been synthesized, showcasing the versatility of this heterocyclic core.

| Substituent at N-3 Position | Compound Name |

|---|---|

| -CH₂CH₃ | This compound |

| -CH₂C₆H₅ | 3-Benzyl-2H-1,3-benzoxazine-2,4(3H)-dione |

| -C₆H₅ | 3-Phenyl-2H-1,3-benzoxazine-2,4(3H)-dione |

| -C(O)C₆H₅ | 3-Benzoyl-2H-1,3-benzoxazine-2,4(3H)-dione |

Building Blocks for Non-Natural Amino Acid Analogues

While not a conventional starting material, the structure of this compound offers potential as a scaffold for the synthesis of non-natural amino acid analogues and peptidomimetics. Upon ring-opening, the molecule yields an N-ethyl salicylamide (B354443) structure, which is analogous to an N-protected amino acid. This feature allows for its potential incorporation into peptide-like chains. Research on related 1,4-benzoxazine structures has shown their successful use in designing novel pseudopeptides, where the heterocyclic ring provides a rigid conformational constraint. researchgate.net This suggests that the 1,3-benzoxazine dione core could similarly be employed to create unique, aromatically-scaffolded amino acid derivatives for use in drug discovery and biotechnology. nih.gov

Intermediate in Specific Pharmaceutical Precursor Synthesis (e.g., Sodium 8-(2-hydroxybenzamido)caprylate, SNAC)

A significant application of the 2H-1,3-benzoxazine-2,4(3H)-dione core is its role as a key intermediate in the synthesis of Sodium 8-(2-hydroxybenzamido)caprylate, also known as salcaprozate sodium (SNAC). nih.govgoogle.com SNAC is a well-known oral absorption enhancer used in pharmaceutical formulations. researchgate.netmdpi.com

The synthesis pathway involves several steps:

Salicylamide is first reacted with a reagent like ethyl chloroformate or carbonyldiimidazole to form the intermediate 2H-1,3-benzoxazine-2,4(3H)-dione. nih.govgoogle.com This step creates a more reactive species for the subsequent alkylation.

The benzoxazine dione intermediate is then reacted with an alkylating agent, such as 8-bromooctanoic acid ethyl ester, which attaches the caprylate side chain to the nitrogen atom at the 3-position. nih.govgoogle.com

Finally, the ring is opened via hydrolysis, and the carboxylic acid is converted to its sodium salt, yielding the final SNAC product. nih.govgoogle.com

Derivatization for Advanced Material Science Applications

Beyond its use in synthesizing discrete small molecules, this compound and its analogues are important monomers in polymer chemistry, leading to the development of high-performance materials.

Polymerization Precursors for Thermosetting Resins and Polybenzoxazines

Benzoxazine monomers, including N-alkylated derivatives, are precursors to a class of high-performance thermosetting polymers known as polybenzoxazines. wikipedia.orgelmergib.edu.ly These polymers are formed through a thermally induced ring-opening polymerization (ROP). mdpi.com When heated, the oxazine ring opens and polymerizes to form a highly cross-linked, three-dimensional network. mdpi.com

A significant advantage of this process is that it occurs without the release of volatile byproducts, leading to near-zero shrinkage during curing. semanticscholar.org This property is highly desirable for creating void-free, dimensionally stable materials. The polymerization can be tailored by using catalysts, such as Lewis acids, to lower the curing temperature and modify the final polymer structure and properties. researchgate.net The molecular design flexibility of the initial benzoxazine monomer allows for the synthesis of polymers with a wide range of characteristics. elmergib.edu.ly

| Monomer Type | Curing Temperature Range (°C) | Key Polymer Properties |

|---|---|---|

| Diamine-based Benzoxazines | 180 - 220 | High thermal stability, fire resistance. mdpi.com |

| Curcumin-based Benzoxazines | 100 - 250 | Increased crosslink density, potential for antimicrobial properties. mdpi.com |

| Norbornene-functionalized Benzoxazines | 180 - 220 | Lower curing temperature, excellent thermal stability. nih.gov |

Development of High-Performance Composites and Adhesives

The polymers derived from benzoxazine monomers exhibit a combination of excellent properties, including high thermal stability, superior chemical resistance, low flammability, and low water absorption. wikipedia.orgnih.gov These characteristics make polybenzoxazines ideal for use in high-performance applications, often as substitutes for traditional epoxy and phenolic resins. wikipedia.org

The primary applications for polybenzoxazine resins are:

Adhesives and Coatings: Their ability to form highly crosslinked networks results in strong adhesion, particularly to metal surfaces. rsc.orgrsc.org This makes them suitable for creating chemical-resistant and anti-corrosion coatings. rsc.orgresearchgate.net

High-Performance Composites: Polybenzoxazines serve as an excellent matrix material for fiber-reinforced composites (e.g., with glass or carbon fibers). mdpi.comresearchgate.net These composites are lightweight and possess superior mechanical strength and thermal properties, making them valuable in the aerospace, automotive, and electronics industries. wikipedia.orgelmergib.edu.lyresearchgate.net

Strategies for Structural Diversification of the this compound Framework

The this compound scaffold serves as a versatile template for the development of a diverse array of chemical entities. Strategic modifications to this core structure can be undertaken to modulate its physicochemical properties and biological activity. These modifications primarily focus on two key areas: the introduction of various functional groups onto the aromatic benzene (B151609) ring and the chemical transformation of the C2 and C4 carbonyl groups.

Introduction of Functional Groups on the Benzene Ring

The aromatic ring of the this compound is amenable to electrophilic aromatic substitution, allowing for the introduction of a wide range of functional groups. The directing effects of the substituents on the benzoxazine ring, namely the ether oxygen and the amide functionality, play a crucial role in determining the regioselectivity of these reactions. While specific studies on the 3-ethyl derivative are limited, research on analogous benzoxazinone (B8607429) systems provides valuable insights into potential synthetic strategies.

Electrophilic halogenation and nitration are common methods for functionalizing such aromatic systems. For instance, studies on the constitutional isomer (2H)-1,4-benzoxazin-3(4H)-one have demonstrated that bromination in glacial acetic acid leads to initial substitution at the 6-position, followed by further bromination at the 7-position to yield the 6,7-dibromo derivative. researchgate.net In contrast, nitration of the same scaffold has been reported to yield the 6-nitro and subsequently the 6,8-dinitro compounds. researchgate.net These findings suggest that the positions para and ortho to the ring oxygen are activated towards electrophilic attack. It is plausible that similar regioselectivity would be observed with this compound.

Table 1: Potential Halogenation and Nitration Reactions on the Benzoxazine Framework

| Reaction | Reagents and Conditions | Expected Major Product(s) |

| Bromination | Br2, Glacial Acetic Acid | 6-Bromo-3-ethyl-2H-1,3-benzoxazine-2,4(3H)-dione |

| Nitration | HNO3, H2SO4 | 6-Nitro-3-ethyl-2H-1,3-benzoxazine-2,4(3H)-dione and 8-Nitro-3-ethyl-2H-1,3-benzoxazine-2,4(3H)-dione |

Another important strategy for introducing carbon-based substituents is the Friedel-Crafts acylation. This reaction, typically employing an acyl chloride or anhydride (B1165640) with a strong Lewis acid catalyst like aluminum chloride, results in the formation of aryl ketones. It is anticipated that the Friedel-Crafts acylation of this compound would also favor substitution at the 6- and 8-positions of the benzene ring.

Modifications at the C2 and C4 Carbonyl Positions

The C2 and C4 carbonyl groups of the this compound core represent key sites for structural diversification. A variety of chemical transformations can be employed to modify these positions, leading to a range of derivatives with altered electronic and steric properties.

Thionation: The conversion of one or both carbonyl groups to thiocarbonyls can be achieved using thionating agents. Lawesson's reagent is a widely used reagent for this purpose. semanticscholar.org Depending on the reaction conditions and stoichiometry of the reagent, it may be possible to selectively thionate one of the carbonyl groups or to convert both to thiocarbonyls.

Reduction: The selective reduction of one of the carbonyl groups can lead to the formation of hydroxyl-containing derivatives. The choice of reducing agent is critical for achieving selectivity. Milder reducing agents, such as sodium borohydride, might preferentially reduce the more reactive C4 carbonyl group. More powerful reducing agents, like lithium aluminum hydride, could potentially reduce both carbonyls. Complete reduction of a carbonyl group to a methylene (B1212753) (CH2) group can be accomplished through methods like the Wolff-Kishner or Clemmensen reductions, although the harsh conditions of these reactions may not be compatible with the benzoxazine ring system. masterorganicchemistry.com

Imination: The carbonyl groups can be converted to imines through condensation with primary amines. Research has shown the synthesis of 2-imino-benzo[e] researchgate.netoxazin-4-ones, indicating that the C2 carbonyl is susceptible to this transformation. nih.gov It is conceivable that both the C2 and C4 carbonyls of this compound could be converted to the corresponding imines or hydrazones.

Wittig Reaction: The Wittig reaction provides a method for converting carbonyls into alkenes. organic-chemistry.orgmasterorganicchemistry.com This reaction involves the use of a phosphonium (B103445) ylide. While typically applied to aldehydes and ketones, it is possible that under specific conditions, one of the carbonyl groups in the benzoxazine-dione system could undergo this transformation, leading to an exocyclic double bond.

Organometallic Addition: The addition of organometallic reagents, such as Grignard reagents or organolithium compounds, to the carbonyl groups can introduce new carbon-carbon bonds, leading to the formation of tertiary alcohols upon workup. masterorganicchemistry.comnih.govbeilstein-journals.org The regioselectivity of this addition would depend on the relative reactivity of the C2 and C4 carbonyls.

Table 2: Potential Modifications at the C2 and C4 Carbonyl Positions

| Modification | Reagent(s) | Potential Product(s) |

| Thionation | Lawesson's Reagent | 3-Ethyl-2-thioxo-2,3-dihydro-4H-1,3-benzoxazin-4-one or 3-Ethyl-4-thioxo-3,4-dihydro-2H-1,3-benzoxazin-2-one or 3-Ethyl-2,4-dithioxo-2,3,4,5-tetrahydro-1,3-benzoxazine |

| Reduction | NaBH4 or LiAlH4 | 3-Ethyl-4-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one or 3-Ethyl-2,4-dihydroxy-2,3,4,5-tetrahydro-1,3-benzoxazine |

| Imination | R-NH2 | 3-Ethyl-2-imino-2,3-dihydro-4H-1,3-benzoxazin-4-one or 3-Ethyl-4-imino-3,4-dihydro-2H-1,3-benzoxazin-2-one |

| Wittig Reaction | Ph3P=CHR | 3-Ethyl-4-methylene-3,4-dihydro-2H-1,3-benzoxazin-2-one |

| Grignard Addition | R-MgBr, then H3O+ | 3-Ethyl-4-hydroxy-4-alkyl-3,4-dihydro-2H-1,3-benzoxazin-2-one |

Synthesis of Related Scaffolds with Unique Chemical Properties

The fundamental benzoxazine framework can be incorporated into more complex, fused heterocyclic systems, leading to novel scaffolds with distinct chemical and potentially biological properties. This is typically achieved by constructing a new heterocyclic ring onto the existing benzene portion of the benzoxazine molecule.

One approach involves the synthesis of triazolo-benzoxazines . For example, 2H,4H-2-hydrazinocarbonyl-3,4-dihydro-3-oxo-1,4-benzoxazine can be cyclized with sodium hydroxide (B78521) to form triazolo-benzoxazine derivatives. researchgate.net This strategy could potentially be adapted to the this compound system, where a functional group on the benzene ring, such as an amino or hydrazino group, could serve as a handle for the annulation of a triazole ring.

Similarly, the synthesis of pyrazolo[3,4-e] researchgate.netoxazines has been reported through the ring annulation of appropriately substituted pyrazoles. This suggests that a pre-functionalized this compound, for instance with ortho-amino and cyano groups on the benzene ring, could serve as a precursor for the construction of a fused pyrazole (B372694) ring.

Furthermore, the synthesis of oxazolo[4,5-h]quinolines has been achieved, demonstrating the feasibility of fusing an oxazole (B20620) ring to a quinoline (B57606) system, which itself can be considered a bioisostere of the benzoxazine core. semanticscholar.org This highlights the potential for creating a wide variety of fused heterocyclic systems based on the benzoxazine template.

Emerging Research Frontiers and Challenges in 3 Ethyl 2h 1,3 Benzoxazine 2,4 3h Dione Chemistry

Innovation in Sustainable and Atom-Economical Synthetic Pathways

The traditional synthesis of 1,3-benzoxazine-2,4-diones often involves multi-step procedures that may utilize hazardous reagents and solvents, generating significant waste. chemicalbook.comijrpr.com For instance, a common route involves the reaction of salicylamide (B354443) with ethyl chloroformate in the presence of a base like pyridine (B92270). chemicalbook.com While effective, this pathway presents challenges related to sustainability and atom economy.

Another frontier is the development of one-pot synthesis protocols. These procedures, where multiple reaction steps are carried out in a single reactor without isolating intermediates, significantly reduce solvent usage, purification steps, and waste generation. researchgate.net The application of these principles to the synthesis of 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione could involve the direct reaction of salicylamide derivatives with ethylating agents and a carbonyl source in a single, catalyzed step.

| Synthesis Strategy | Traditional Approach | Sustainable Alternative | Key Advantages of Alternative |

| Solvents | Pyridine, Chloroform chemicalbook.comactascientific.com | Solvent-free or bio-based solvents (e.g., ethanol) researchgate.net | Reduced toxicity and environmental impact. |

| Reagents | Ethyl Chloroformate chemicalbook.com | Diethyl carbonate, bio-based ethylating agents | Lower toxicity, potentially renewable sources. |

| Process | Multi-step with intermediate isolation | One-pot reactions, catalytic cycles researchgate.net | Increased efficiency, reduced waste, lower energy use. |

| Atom Economy | Moderate | High | Maximizes incorporation of starting materials into the final product. |

Exploration of Undiscovered Reactivity Patterns and Novel Transformations

The this compound molecule possesses a rich chemical architecture, featuring both lactone and N-acylated amide (imide-like) functionalities. While some reactions of the core 2H-1,3-benzoxazine-2,4(3H)-dione ring system, such as alkaline hydrolysis, are known, a vast landscape of its reactivity remains unexplored. chemicalbook.com

Emerging research aims to uncover novel transformations by treating the molecule as a versatile synthetic building block. The presence of two distinct carbonyl groups and the N-ethyl substituent provides multiple sites for chemical modification. Key areas of investigation include:

Selective Ring-Opening: Developing methodologies to selectively cleave either the C-O or C-N bond of the heterocyclic ring could provide access to a variety of functionalized salicylamide derivatives. This could be achieved using specific nucleophiles, reductants, or transition-metal catalysts.

Cycloaddition Reactions: The double bonds within the benzene (B151609) ring and the carbonyl groups could potentially participate in cycloaddition reactions under thermal or photochemical conditions, leading to the construction of complex polycyclic systems.

C-H Functionalization: Direct functionalization of the C-H bonds on the aromatic ring, without the need for pre-functionalized starting materials, is a major goal in modern organic synthesis. Applying these advanced techniques to this compound could enable the rapid synthesis of a library of derivatives with diverse substitution patterns.

These explorations are not merely academic; they pave the way for creating new molecular scaffolds that could be valuable in materials science and medicinal chemistry.

| Reaction Type | Known Reactivity of Benzoxazine-2,4-dione Core | Potential Novel Transformations |

| Nucleophilic Acyl Substitution | Hydrolysis to salicylamide derivatives. chemicalbook.com | Selective reaction at C2 vs. C4 carbonyls; Ring-opening polymerization. guidechem.com |

| Reduction | Limited reports. | Selective reduction of one or both carbonyl groups to alcohols or methylenes. |

| Cycloaddition | Not widely explored. | [4+2] or [2+2] cycloadditions to form complex polyheterocycles. |

| C-H Activation | Not reported. | Direct, late-stage functionalization of the aromatic ring. |

Advanced In Silico Tools for Rational Design and Property Prediction

The integration of computational chemistry, or in silico tools, has revolutionized the process of chemical research and drug discovery. nih.gov For a molecule like this compound, these tools offer powerful methods for predicting its physicochemical properties, biological activities, and reactivity before a single experiment is conducted in the lab.

Molecular docking is a prominent computational technique used to predict how a molecule binds to the active site of a biological target, such as an enzyme or receptor. mdpi.com Researchers have used docking to evaluate various benzoxazine (B1645224) derivatives for potential antimicrobial, anti-inflammatory, or anticancer activities by simulating their interaction with specific proteins. researchgate.netresearchgate.net For this compound, docking studies could rapidly screen its potential against a wide array of biological targets, guiding experimental efforts.

Furthermore, ADME (Absorption, Distribution, Metabolism, and Excretion) prediction models are crucial in the early stages of drug development. nih.gov These in silico tools can forecast the pharmacokinetic profile of a compound, identifying potential liabilities that might hinder its development into a therapeutic agent. By applying these models to the target compound, researchers can rationally design derivatives with improved drug-like properties.

| Computational Tool | Application for this compound | Predicted Outcome/Insight |

| Molecular Docking | Simulating binding to enzyme active sites (e.g., COX-2, Tyrosyl-tRNA synthetase). researchgate.net | Binding affinity, interaction patterns, potential as an enzyme inhibitor. |

| Quantum Chemistry (DFT) | Calculating electron density, bond energies, and reaction pathways. | Prediction of reactive sites, reaction mechanisms, and spectral properties. |

| Molecular Dynamics (MD) | Simulating the movement and interaction of the molecule with its environment (e.g., water, protein) over time. researchgate.net | Stability of binding poses, conformational flexibility. |

| ADME Prediction | Estimating properties like solubility, permeability, and metabolic stability. nih.gov | Assessment of drug-likeness and potential pharmacokinetic behavior. |

Integration with Flow Chemistry and Automated Synthesis Methodologies

The transition from traditional batch synthesis to continuous flow chemistry represents a significant technological advancement in chemical manufacturing. d-nb.info Flow chemistry involves performing reactions in a continuous stream through a network of tubes or microreactors. This approach offers numerous advantages, including enhanced safety, precise control over reaction parameters (temperature, pressure, time), and improved scalability. beilstein-journals.org

For the synthesis of this compound, flow chemistry could offer substantial benefits. Many synthetic steps in heterocyclic chemistry involve hazardous intermediates or exothermic reactions; the small reactor volumes in flow systems inherently minimize these risks. beilstein-journals.org The precise control afforded by flow reactors can also lead to higher yields and purities, reducing the need for extensive downstream purification.

Coupled with flow chemistry, automated synthesis platforms can accelerate the discovery and optimization of new chemical entities. beilstein-journals.org These systems use robotics to perform a large number of experiments, varying reagents, catalysts, and reaction conditions. An automated platform could be programmed to synthesize a library of derivatives of this compound, which could then be rapidly screened for desired properties. This high-throughput approach dramatically shortens the timeline for developing new functional molecules. The integration of these advanced manufacturing technologies is a critical step in realizing the full potential of this and other promising heterocyclic compounds.

Q & A

Q. What are the standard synthetic routes for 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione?

Answer: The compound is typically synthesized via nucleophilic substitution of N-substituted isatoic anhydrides (e.g., 3-ethyl derivatives). For example, alkylation of 2H-1,3-benzoxazine-2,4(3H)-dione precursors with ethyl halides in the presence of a base (e.g., KCO) under reflux conditions yields the target compound. Reaction optimization may involve controlling temperature (e.g., 80–100°C) and solvent polarity (e.g., DMF or acetonitrile) to enhance regioselectivity .

Q. How is this compound characterized spectroscopically?

Answer: Structural confirmation relies on H NMR, C NMR, and IR spectroscopy. Key NMR signals include:

- H NMR: A singlet at δ ~5.2 ppm (CH of the oxazine ring), aromatic protons at δ 7.2–8.2 ppm, and ethyl group signals (triplet at δ ~1.3 ppm for CH, quartet at δ ~4.1 ppm for CH) .

- IR: Strong carbonyl stretches at ~1750 cm (C=O of the dione) and ~1660 cm (C=O of the oxazine) .

Q. What in vitro pharmacological activities have been reported for benzoxazine-dione derivatives?

Answer: Derivatives exhibit antimycobacterial activity against Mycobacterium tuberculosis (MIC values <10 µg/mL) and analgesic properties. Activity correlates with substituent lipophilicity and electronic effects on the benzoxazine core .

Advanced Research Questions

Q. How can synthesis be optimized for higher yields of this compound?

Answer:

- Catalyst screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Temperature control : Gradual heating (e.g., 80°C for 12 hours) reduces side reactions.

Yields >90% are achievable with these adjustments, as demonstrated in analogous syntheses of brominated derivatives .

Q. How do structural modifications influence antimycobacterial activity in benzoxazine-dione derivatives?

Answer:

- Lipophilicity : Increased logP (e.g., via halogen or alkyl substituents) enhances penetration into mycobacterial membranes. For example, 6-chloro derivatives show 2–4× higher activity than unsubstituted analogs .

- Electron-withdrawing groups : Nitro or carbonyl groups at position 6 stabilize interactions with bacterial enzymes (e.g., enoyl-ACP reductase) .

Methodologically, QSAR models using Hammett constants (σ) and Hansch parameters validate these trends .

Q. How should researchers address contradictions in hydrolysis kinetic data for benzoxazine-diones?

Answer: The alkaline hydrolysis rate of this compound is substrate-concentration independent, suggesting a pseudo-first-order mechanism. To resolve discrepancies:

Q. What strategies mitigate toxicity concerns during in vivo studies?

Answer:

- Dosage optimization : Start with sub-LD doses (oral LD = 200 mg/kg in rodents) and monitor hepatorenal markers .

- Prodrug design : Mask reactive carbonyl groups with ester prodrugs to reduce acute toxicity .

- Safety protocols : Follow OSHA/NIOSH guidelines for handling (e.g., PPE, fume hoods) to prevent dermal/ocular exposure .

Q. Which analytical methods ensure purity and stability of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.